molecular formula C21H19N3O4S B6551608 N-(2,5-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040678-23-6

N-(2,5-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No.: B6551608
CAS No.: 1040678-23-6
M. Wt: 409.5 g/mol
InChI Key: QUMXIAAZMJNKOS-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (tricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaene) with a sulfur atom (8-thia), two nitrogen atoms (3,5-diaza), and a ketone group (6-oxo). The acetamide moiety is substituted with a 2,5-dimethoxyphenyl group, which introduces electron-donating methoxy groups. Its synthesis likely involves multistep cyclization and functionalization reactions, akin to methods described for related tricyclic systems .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-22-19-14-6-4-5-7-17(14)29-20(19)21(26)24(12)11-18(25)23-15-10-13(27-2)8-9-16(15)28-3/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXIAAZMJNKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=CC(=C3)OC)OC)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tricyclic Acetamide Class

Compound A : 2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide
  • Key Differences :
    • Replaces the 4-methyl group in the target compound with an acetyl group.
    • Substituted phenyl (vs. 2,5-dimethoxyphenyl) on the acetamide.
    • Contains an additional keto group (3,5-dioxo vs. 6-oxo).
  • Implications : The acetyl group may enhance electrophilicity, while the 2-methoxyphenyl substituent offers reduced steric bulk compared to the 2,5-dimethoxy analogue .
Compound B : 2-({5-Ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
  • Key Differences :
    • Substitutes sulfur (8-thia) with oxygen (8-oxa) in the tricyclic core.
    • Features a sulfanyl (-S-) linker instead of a direct acetamide attachment.
    • 3-Methoxyphenyl substituent vs. 2,5-dimethoxyphenyl.

Functional Analogues in the Acetamide-Triazole Class

Compound C : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide
  • Key Differences :
    • Replaces the tricyclic core with a triazole ring.
    • Substituted with a nitro group (electron-withdrawing) on the phenyl ring.
    • Includes a naphthalenyloxy group for aromatic stacking.
  • Implications : The triazole ring offers distinct hydrogen-bonding and π-π interactions, while nitro groups may enhance reactivity in electrophilic substitution .

Comparison Table: Structural and Functional Attributes

Attribute Target Compound Compound A Compound B Compound C
Core Structure 8-Thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-pentaene 8-Thia-4,6,11-triazatricyclo 8-Oxa-3,5-diazatricyclo 1,2,3-Triazole
Substituents 4-Methyl, 6-oxo, 2,5-dimethoxyphenyl 11-Acetyl, 3,5-dioxo, 2-methoxyphenyl 5-Ethyl, sulfanyl linker, 3-methoxyphenyl Naphthalenyloxy, 3-nitrophenyl
Key Functional Groups Acetamide, methoxy, ketone, sulfur Acetamide, acetyl, ketone Sulfanyl, oxa, methoxy Triazole, nitro, naphthalenyloxy
Synthetic Route Likely cyclocondensation or ring-closing metathesis Cycloaddition/functionalization Copper-catalyzed 1,3-dipolar cycloaddition 1,3-Dipolar cycloaddition with Cu(OAc)₂
Potential Bioactivity Unreported (structural analogy suggests kinase/GPCR modulation) Unreported Unreported Antimicrobial (inferred from nitro groups)

Research Findings and Implications

  • Electronic Effects : The 2,5-dimethoxyphenyl group in the target compound provides electron-donating character, which may stabilize charge-transfer interactions in biological systems. This contrasts with nitro-substituted analogues (e.g., Compound C), which exhibit electron-deficient aromatic systems .
  • Heteroatom Influence : The 8-thia group in the target compound may confer redox activity or metal-binding capacity, whereas 8-oxa analogues (Compound B) prioritize hydrogen-bonding interactions .
  • Synthetic Challenges : The tricyclic core requires precise control over cyclization steps, differing from triazole-based systems (Compound C), which utilize click chemistry for rapid assembly .

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